molecular formula C8H15NO2 B13079458 2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid

2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid

Cat. No.: B13079458
M. Wt: 157.21 g/mol
InChI Key: ONEVUCVDMWGYJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid typically involves the reaction of cyclobutyl derivatives with amino acids under controlled conditions. One common method includes the use of cyclobutanone as a starting material, which undergoes a series of reactions including amination and carboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry and micro-packed bed technology to ensure efficient and scalable synthesis. These methods allow for precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitro compounds, alcohols, aldehydes, and various substituted derivatives .

Scientific Research Applications

2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclobutyl ring provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid is unique due to the presence of the dimethyl-substituted cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-(1-amino-3,3-dimethylcyclobutyl)acetic acid

InChI

InChI=1S/C8H15NO2/c1-7(2)4-8(9,5-7)3-6(10)11/h3-5,9H2,1-2H3,(H,10,11)

InChI Key

ONEVUCVDMWGYJZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(CC(=O)O)N)C

Origin of Product

United States

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